molecular formula C21H19N3O4S B2859998 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865162-40-9

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2859998
CAS No.: 865162-40-9
M. Wt: 409.46
InChI Key: ZGUFMTPKZZKSNJ-DQRAZIAOSA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that features a combination of isoindolinone and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindolinone and benzothiazole intermediates, followed by their coupling through a condensation reaction.

    Preparation of Isoindolinone Intermediate: The isoindolinone moiety can be synthesized via the cyclization of phthalic anhydride with an amine, followed by oxidation.

    Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the condensation of 2-aminothiophenol with an aldehyde or ketone.

    Coupling Reaction: The final step involves the condensation of the isoindolinone and benzothiazole intermediates in the presence of a suitable catalyst and under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.

    (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-hydroxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure with a hydroxyethyl group instead of an ethoxyethyl group.

Uniqueness

The uniqueness of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the ethoxyethyl group may influence the compound’s solubility, reactivity, and interaction with biological targets in ways that are different from its analogs.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-2-28-12-11-23-16-9-5-6-10-17(16)29-21(23)22-18(25)13-24-19(26)14-7-3-4-8-15(14)20(24)27/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUFMTPKZZKSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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